6-(3,4-Difluorophenyl)-2-hydroxypyridine
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Overview
Description
6-(3,4-Difluorophenyl)-2-hydroxypyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a hydroxyl group at the 2-position and a difluorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine typically involves the reaction of 3,4-difluoroaniline with a suitable pyridine derivative. One common method is the condensation of 3,4-difluoroaniline with 2-pyridone under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like manganese dioxide to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-(3,4-Difluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-(3,4-difluorophenyl)-2-pyridone.
Reduction: Formation of 6-(3,4-difluorophenyl)-2-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(3,4-Difluorophenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 6-(3,4-Difluorophenyl)-2-pyridone
- 6-(3,4-Difluorophenyl)-2-aminopyridine
- 3,4-Difluorophenyl isocyanate
Comparison: Compared to its analogs, 6-(3,4-Difluorophenyl)-2-hydroxypyridine exhibits unique properties due to the presence of both hydroxyl and difluorophenyl groups. This combination enhances its reactivity and potential biological activities. The hydroxyl group allows for hydrogen bonding, which can influence its interaction with biological targets, while the difluorophenyl group imparts stability and lipophilicity .
Biological Activity
6-(3,4-Difluorophenyl)-2-hydroxypyridine is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring with a hydroxyl group at the second position and a difluorophenyl group at the sixth position. The presence of the hydroxyl group enables hydrogen bonding interactions with biological macromolecules, while the difluorophenyl moiety enhances hydrophobic interactions, contributing to its biological activity.
Research indicates that the compound interacts with various biological targets through dual mechanisms:
- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with proteins, which is crucial for biological interactions.
- Hydrophobic Interactions : The difluorophenyl group increases binding affinity through hydrophobic interactions, enhancing the compound's overall efficacy.
Antiparasitic Activity
One notable area of research focuses on the compound's antiparasitic properties. In vitro studies have shown that derivatives of hydroxypyridines, including this compound, exhibit significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound demonstrated an effective concentration (EC50) as low as 2 nM in inhibiting parasite growth .
Neuroprotective Effects
The compound's structural similarities to other neuroactive compounds suggest potential neuroprotective effects. Studies on related compounds indicate that modifications in the pyridine scaffold can lead to enhanced inhibition of human neuronal nitric oxide synthase (hnNOS), which is implicated in neurodegenerative diseases. For instance, some derivatives have shown high membrane permeability and selectivity towards hnNOS, indicating that this compound may also exhibit similar properties .
Structure-Activity Relationship (SAR)
The unique arrangement of fluorine atoms on the phenyl ring significantly influences both chemical reactivity and biological activity. Comparative analysis with structurally similar compounds reveals that slight modifications can lead to distinct pharmacological profiles:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(2,5-Difluorophenyl)-2-hydroxypyridine | Hydroxypyridine with different fluorine positions | Exhibits different binding affinities |
4-(3,5-Difluorophenyl)-2-hydroxypyridine | Hydroxypyridine with fluorine at positions 3 and 5 | Varies in reactivity due to fluorine placement |
4-(2,4-Difluorophenyl)-2-hydroxypyridine | Hydroxypyridine with fluorine at positions 2 and 4 | Unique reactivity profile compared to others |
This table illustrates how variations in the difluorophenyl substituent can alter biological activity, highlighting the importance of structure in drug design.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. These studies typically involve:
- Testing against Huh7 cells : Evaluating cytotoxicity levels compared to antiparasitic activity.
- Dose-response assays : Determining EC50 values for targeted biological activity.
Results from these studies indicate that while exhibiting potent antiparasitic effects, the compound maintains a favorable safety profile with limited cytotoxicity against human cell lines .
Pharmacokinetic Studies
Pharmacokinetic evaluations in animal models have demonstrated that derivatives of this compound achieve good plasma and brain exposure. For instance, studies have shown that certain analogs can effectively penetrate the blood-brain barrier (BBB), which is crucial for treating central nervous system infections or disorders .
Properties
CAS No. |
1111113-02-0 |
---|---|
Molecular Formula |
C11H7F2NO |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7F2NO/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) |
InChI Key |
DHIPCSYOWKUXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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